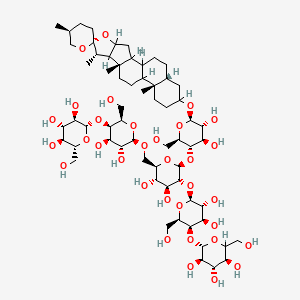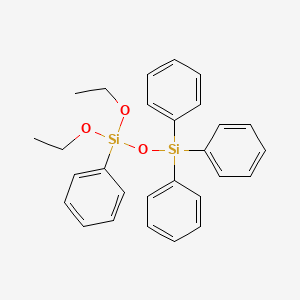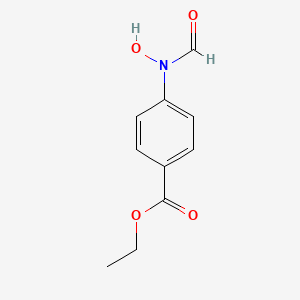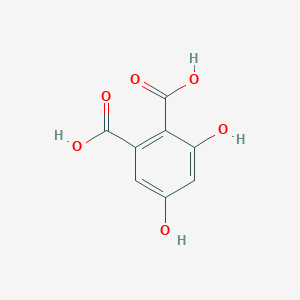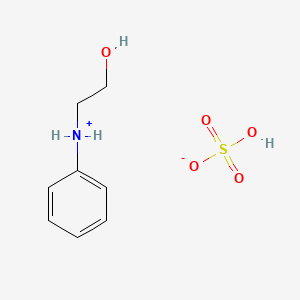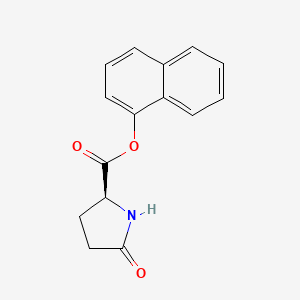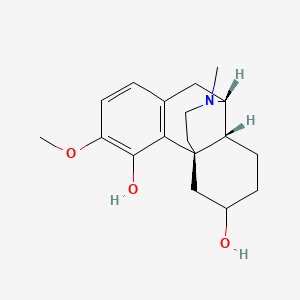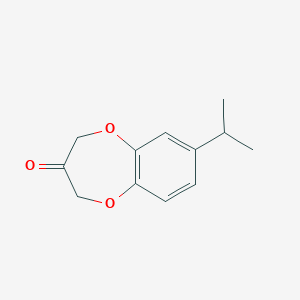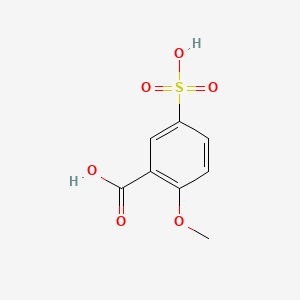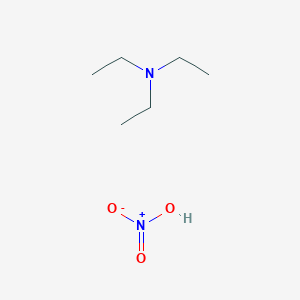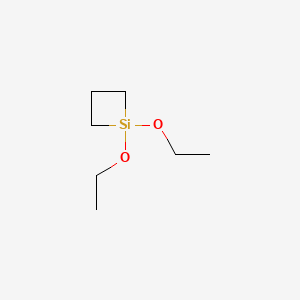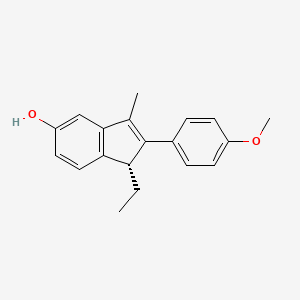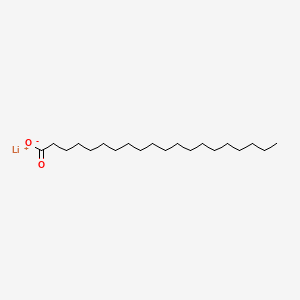
Lithium icosanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium icosanoate is a lithium salt of icosanoic acid, a long-chain fatty acid with 20 carbon atoms. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its unique properties, such as its ability to form stable complexes and its reactivity, make it a valuable compound for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lithium icosanoate can be synthesized through the reaction of icosanoic acid with lithium hydroxide. The reaction typically involves dissolving icosanoic acid in an organic solvent, such as ethanol or methanol, and then adding lithium hydroxide. The mixture is heated to facilitate the reaction, resulting in the formation of this compound and water as a byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the direct reaction of icosanoic acid with lithium carbonate in a solvent under controlled temperature and pressure conditions. This method ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium icosanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound peroxide.
Reduction: It can be reduced to form lithium icosanol.
Substitution: this compound can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: this compound peroxide.
Reduction: Lithium icosanol.
Substitution: Halogenated this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Lithium icosanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other lithium salts.
Biology: this compound is studied for its potential effects on cellular processes and its role in lipid metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of mood disorders and neurodegenerative diseases.
Industry: It is used in the production of lubricants, surfactants, and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of lithium icosanoate involves its interaction with cellular membranes and enzymes. It can modulate the activity of enzymes involved in lipid metabolism and signal transduction pathways. This compound is also known to affect the stability and fluidity of cellular membranes, which can influence various cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium stearate: Another lithium salt of a long-chain fatty acid, used in similar applications.
Lithium palmitate: A lithium salt of palmitic acid, also used in industrial and research applications.
Lithium oleate: A lithium salt of oleic acid, known for its use in the production of soaps and detergents.
Uniqueness
Lithium icosanoate is unique due to its longer carbon chain compared to other lithium fatty acid salts. This longer chain length can result in different physical and chemical properties, such as higher melting points and different solubility characteristics. These unique properties make this compound particularly valuable in specific applications where these characteristics are desired.
Eigenschaften
CAS-Nummer |
51250-21-6 |
|---|---|
Molekularformel |
C20H39LiO2 |
Molekulargewicht |
318.5 g/mol |
IUPAC-Name |
lithium;icosanoate |
InChI |
InChI=1S/C20H40O2.Li/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h2-19H2,1H3,(H,21,22);/q;+1/p-1 |
InChI-Schlüssel |
ZBLQKJWIDYWXJF-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].CCCCCCCCCCCCCCCCCCCC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


